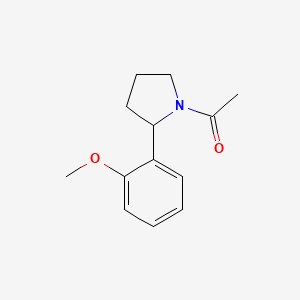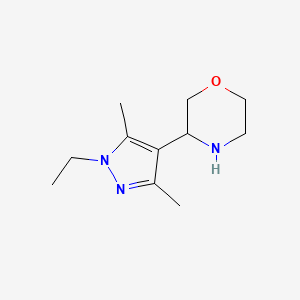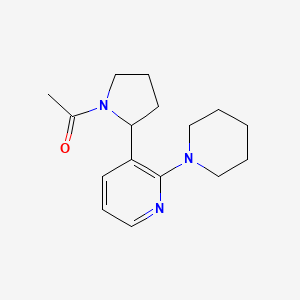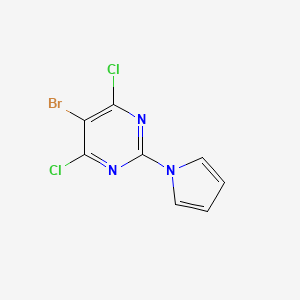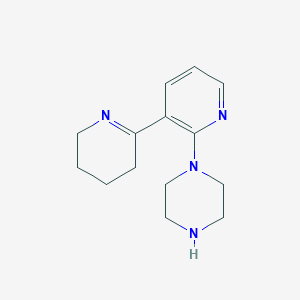
N-((3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)methyl)-3-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)methyl)-3-methoxyaniline is a complex organic compound that features a triazole ring, a fluorophenyl group, and a methoxyaniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of a Suzuki–Miyaura coupling reaction, which is known for its mild reaction conditions and functional group tolerance . The reaction typically employs a palladium catalyst and an organoboron reagent to form the carbon-carbon bond between the triazole and the fluorophenyl groups.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize reaction conditions and improve yield. For example, a microreactor system can be used to control reaction kinetics and achieve high selectivity and conversion rates . This approach allows for efficient and scalable production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-((3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)methyl)-3-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
N-((3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)methyl)-3-methoxyaniline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-((3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)methyl)-3-methoxyaniline involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and fluorophenyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Amino-4-methylphenyl)benzamide: This compound shares a similar structure but lacks the fluorophenyl and methoxyaniline groups.
N-(3-Amino-4-fluorophenyl)methanesulfonamide hydrochloride: This compound contains a fluorophenyl group but differs in its overall structure and functional groups.
Uniqueness
N-((3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)methyl)-3-methoxyaniline is unique due to the presence of the triazole ring, fluorophenyl group, and methoxyaniline moiety
Propiedades
Fórmula molecular |
C17H18FN5O |
|---|---|
Peso molecular |
327.36 g/mol |
Nombre IUPAC |
N-[[3-[amino-(4-fluorophenyl)methyl]-1H-1,2,4-triazol-5-yl]methyl]-3-methoxyaniline |
InChI |
InChI=1S/C17H18FN5O/c1-24-14-4-2-3-13(9-14)20-10-15-21-17(23-22-15)16(19)11-5-7-12(18)8-6-11/h2-9,16,20H,10,19H2,1H3,(H,21,22,23) |
Clave InChI |
OSIYINNMODCWSO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)NCC2=NC(=NN2)C(C3=CC=C(C=C3)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



